Acenaphthenequinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biodegradation:

- Acenaphthenequinone is an intermediate in the biodegradation pathway of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar and creosote.

- Certain bacteria, like Sphingobacterium sp. strain RTSB, can utilize acenaphthene as their sole carbon and energy source. These bacteria break down acenaphthene through a series of steps, with acenaphthenequinone being one of the intermediate products.

- Studying this process helps scientists understand how microorganisms can remediate environments contaminated with PAHs. ()

Chemical reactions:

- Acenaphthenequinone undergoes various chemical reactions due to its unique structure and properties.

- Scientists are studying its reactivity for various applications, including:

- Electrochemical reactions: Acenaphthenequinone can be cleaved electrochemically to form different products, which may be useful in organic synthesis. ()

- Protonation: Acenaphthenequinone can be protonated (receive a hydrogen ion) to form a diprotonated species. Studying this process helps scientists understand the compound's behavior in acidic environments. ()

- Reactions with diazoalkanes: Acenaphthenequinone can react with diazoalkanes to form new compounds with potential applications in various fields. ()

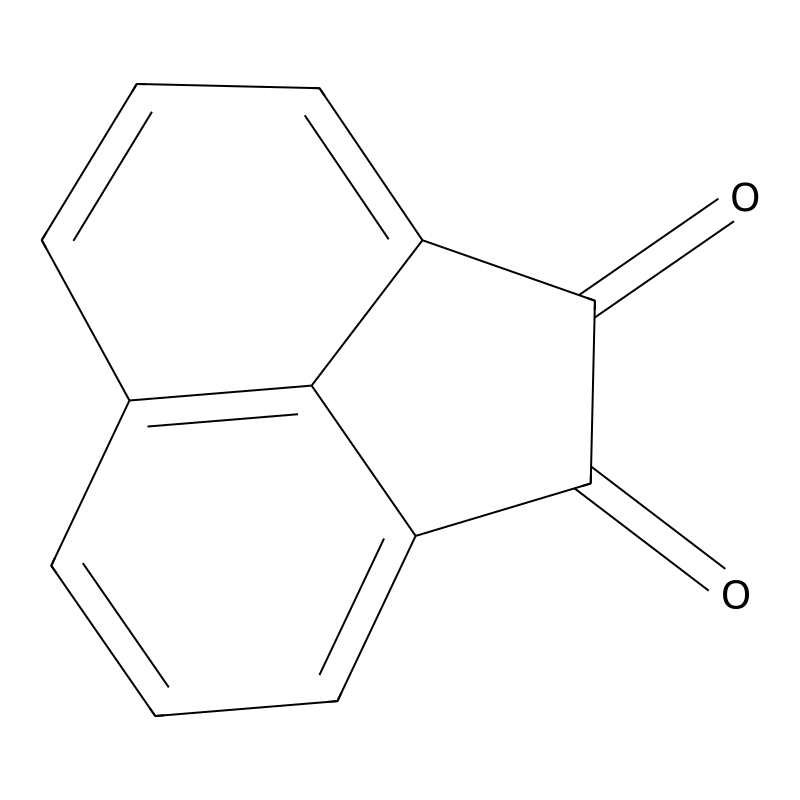

Acenaphthenequinone is a polycyclic aromatic compound characterized by its unique structure, which includes a quinone functional group attached to an acenaphthene backbone. Its molecular formula is C₁₂H₈O₂, and it features two carbonyl groups (C=O) that contribute to its reactivity and biological activity. The compound is a yellow crystalline solid that is soluble in organic solvents but less so in water. Acenaphthenequinone is primarily known for its role in organic synthesis and its interactions with various biological systems.

- Hydroxyalkylation: Acenaphthenequinone reacts with arenes in the presence of strong acids, such as triflic acid, leading to the formation of hydroxyalkylation products. These reactions demonstrate high regioselectivity and yield various condensation products .

- Condensation with Nucleophiles: The compound can react with nucleophiles, including amines and alcohols, forming diverse derivatives. The reaction conditions significantly influence the product distribution .

- Oxidation: Acenaphthenequinone can be synthesized through the oxidation of acenaphthene using oxidizing agents like potassium dichromate or peroxide .

Acenaphthenequinone exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that acenaphthenequinone possesses antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

- Cytotoxic Effects: The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting possible applications in cancer therapy.

- Enzyme Inhibition: Acenaphthenequinone may inhibit certain enzymes, which could be relevant in biochemical pathways related to disease mechanisms.

The synthesis of acenaphthenequinone can be achieved through several methods:

- Oxidation of Acenaphthene:

- Superacid-Catalyzed Reactions:

- Condensation Reactions:

Acenaphthenequinone finds applications in several fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development: Due to its biological activities, it is being explored for potential use in drug development.

- Material Science: The compound can be utilized in the production of polymers and other materials due to its reactive nature.

Research into the interactions of acenaphthenequinone with other compounds has revealed insights into its reactivity and potential applications:

- Studies have focused on its reactions with various nucleophiles, demonstrating the formation of diverse products depending on the reaction conditions .

- Computational studies have been conducted to understand the energetics and structures of intermediates formed during these reactions .

Acenaphthenequinone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Anthraquinone | Polycyclic aromatic | Used extensively in dye manufacturing |

| Naphthoquinone | Similar quinone group | Exhibits different reactivity patterns |

| Phenanthrenequinone | Related polycyclic | Known for distinct biological activities |

Similar Compounds- Anthraquinone

- Naphthoquinone

- Phenanthrenequinone

Each of these compounds exhibits unique properties and reactivities, distinguishing them from acenaphthenequinone while sharing a common structural framework. Acenaphthenequinone's specific reactivity patterns and biological activities make it a unique entity among these similar compounds.

Acenaphthenequinone, also known as acenaphthoquinone or 1,2-acenaphthylenedione, is an orthoquinone derived from acenaphthene. It features a characteristic bicyclic structure with fused rings and two adjacent carbonyl groups that contribute to its reactivity profile. The compound exists as a water-insoluble yellow to dark green crystalline solid with a defined melting point range.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of acenaphthenequinone:

The compound's structure features a naphthalene skeleton with a five-membered ring fused to positions 1 and 8, and two adjacent carbonyl groups at positions 1 and 2. This unique arrangement contributes to the compound's chemical reactivity, particularly toward nucleophiles and in condensation reactions.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Design, Synthesis and In Vitro Mechanistic Investigation of Novel Hexacyclic Cage-Like Hybrid Heterocycles

Suresh Kumar Raju, Abdulrahman I Almansour, Arumugam Natarajan, Faruq MohammadPMID: 31652778 DOI: 10.3390/molecules24213820

Abstract

Novel hexacyclic cage-like hybrid heterocycles have been synthesized in excellent yields employing a relatively less explored non-stabilized azomethine ylides derived from acenaphthenequinone and tyrosine with functionalized dipolarophiles using [3 + 2] cycloaddition strategy. The synthesized hexacyclic cage-like hybrid heterocycles were characterized by spectroscopic analysis. Following the physical characterization, these cage-like hybrid heterocycles were tested for their biological activity by means of different cancer (A549 and Jurkat cells) and non-cancer (BRL-3A and PCS-130) in vitro cell culture systems. The results of the study under tested concentrations (up to 100 μM) indicated that these compounds are not affecting any viability to the cell growth of non-cancer cells, while providing significant anticancer activity against both of the cancer cells. Further analysis of in-depth mechanistic study for the cell death indicated that these compounds are exhibiting late apoptosis or early necrosis pathway to the cells where it is operated by the induction of caspases.An environmental quinoid polycyclic aromatic hydrocarbon, acenaphthenequinone, modulates cyclooxygenase-2 expression through reactive oxygen species generation and nuclear factor kappa B activation in A549 cells

Sang Woon Chung, Hae Young Chung, Akira Toriba, Takayuki Kameda, Ning Tang, Ryoichi Kizu, Kazuich HayakawaPMID: 17082565 DOI: 10.1093/toxsci/kfl150

Abstract

Diesel exhaust particles (DEPs) contain oxygen-containing polycyclic aromatic hydrocarbons (PAHs) called quinoid PAHs. Some quinoid PAHs generate free radicals as they undergo enzymatic and nonenzymatic redox cycling with their corresponding semiquinone radicals. Reactive oxygen species (ROS) produced by these reactions can cause severe oxidative stress connected with inflammatory processing. Although humans and animals are continuously exposed to these chemicals in the environment, little is known about which quinoid PAHs are active. In this study, we estimated the intracellular ROS production and nuclear factor kappa B (NF-kappaB) translocation in A549 cells exposed to isomers of quinoid PAHs having two to four rings. We found that both acenaphthenequinone (AcQ) and 9,10-phenanthrenequinone (PQ) enhanced ROS generation and that AcQ translocated NF-kappaB from the cytosol to the nucleus. However, PQ, which has been reported to induce apoptosis, did not influence NF-kappaB activation. In addition, AcQ induced cyclooxygenase-2 (COX-2) expression which is a key enzyme in the inflammatory processing involved in the activation of NF-kappaB. Upregulation of NF-kappaB and COX-2 expression by AcQ treatment was suppressed by the antioxidant N-acetylcysteine (NAC). These results provide that AcQ might play an important role in human lung inflammatory diseases as an air pollutant.Activation of 5-lipoxygenase and NF-kappa B in the action of acenaphthenequinone by modulation of oxidative stress

Sang Woon Chung, Akira Toriba, Hae Young Chung, Byung Pal Yu, Takayuki Kameda, Ning Tang, Ryoichi Kizu, Kazuichi HayakawaPMID: 17925309 DOI: 10.1093/toxsci/kfm252

Abstract

Quinoid polycyclic aromatic hydrocarbons are potent redox-active compounds that undergo enzymatic and nonenzymatic redox cycling with their semiquinone radical. We previously reported that acenaphthenequinone (AcQ) can damage human lung epithelial A549 cells through the formation of reactive species (RS). However, the biochemical mechanisms by which RS-generating enzymes cause oxidative burst during AcQ exposure remain elusive. Here we examined the biochemical mechanism of AcQ-induced RS generation by using selective metabolic inhibitors in A549 cells. We found that AA861, a 5-lipoxygenase (5-LO)-specific inhibitor significantly decreases RS generation. This inhibition of RS seems to be 5-LO specific because other inhibitors did not suppress AcQ-induced RS generation by nicotinamide adenine nucleotide phosphate (reduced) oxidase and/or xanthine oxidase. In addition, the inhibition of 5-LO by AA861 markedly reduced AcQ-induced nuclear factor kappa B (NF-kappa B) activation. We further found the activation of 5-LO pathway by exposing cells to AcQ mediates the secretion of inflammatory leukotriene B4, which can be significantly suppressed by a potent RS scavenger, N-acetylcysteine. Thus, based on our findings, we propose that AcQ-induced damage is likely due to increased RS generation and NF-kappa B activity through 5-LO activation.CaCl(2) as a bifunctional reusable catalyst: diversity-oriented synthesis of 4H-pyran library under ultrasonic irradiation

Hamid Reza Safaei, Mohsen Shekouhy, Athar Shirinfeshan, Sudabeh RahmanpurPMID: 22968516 DOI: 10.1007/s11030-012-9392-z

Abstract

CaCl(2) is applied as an efficient reusable and eco-friendly bifunctional catalyst for the one-pot three-component synthesis of 4H-pyrans under ultrasonic irradiation. A broad range of substrates including the aromatic and heteroaromatic aldehydes, indoline-2,3-dione (isatin) derivatives, acenaphthylene-1,2-dione (acenaphthenequinone) and 2, 2-dihydroxy-2H-indene-1,3-dione (ninhydrin) were condensed with carbonyl compounds possessing a reactive α-methylene group and alkylmalonates. All reactions are completed in short times, and the products are obtained in good to excellent yields. The catalyst could be recycled and reused several times without any loss of efficiency.A Simple and Efficient Synthesis of Highly Substituted Indeno[1,2-

Xiaodong Tang, Songlei Zhu, Ying Ma, Ren Wen, Lanqi Cen, Panwei Gong, Jing WangPMID: 30463337 DOI: 10.3390/molecules23113031

Abstract

A green, convenient and tandem procedure for the efficient synthesis of highly substituted indeno[1,2-]pyrrole and acenaphtho[1,2-

]pyrrole derivatives by domino three-component reaction of tryptamine/benzylamine, 1,3-dicarbonyl compounds and ninhydrin/ acenaphthenequinone is described. The significant features of this procedure were characterized by mild reaction conditions, high yields, operational simplicity and it being environmentally benign.

A Sustainable Approach to the Stereoselective Synthesis of Diazaheptacyclic Cage Systems Based on a Multicomponent Strategy in an Ionic Liquid

Raju Suresh Kumar, Abdulrahman I Almansour, Natarajan Arumugam, Mohammad Altaf, José Carlos Menéndez, Raju Ranjith Kumar, Hasnah OsmanPMID: 26840282 DOI: 10.3390/molecules21020165

Abstract

The microwave-assisted three-component reactions of 3,5-bis(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, acenaphthenequinone and cyclic α-amino acids in an ionic liquid, 1-butyl-3-methylimidazolium bromide, occurred through a domino sequence affording structurally intriguing diazaheptacyclic cage-like compounds in excellent yields.The inhibitory effect of acenaphthenequinone-bisulphite upon tumour growth in mice

A E PEARSON, A K POWELLPMID: 14378503 DOI: 10.1038/bjc.1955.15

Abstract

Mechanism of allergic cross-reactions--II. Cross-stimulation, by chemically unrelated ligands, of rat basophilic leukemia cells sensitized with an anti-DNP IgE antibody

J M Varga, G Kalchschmid, G F Klein, P FritschPMID: 1861680 DOI: 10.1016/0161-5890(91)90134-6